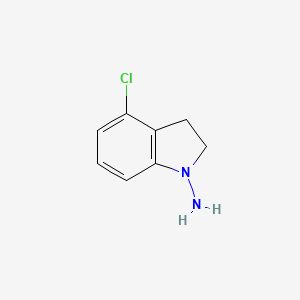1H-Indol-1-amine,4-chloro-2,3-dihydro-
CAS No.:
Cat. No.: VC16490795
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9ClN2 |
|---|---|
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 4-chloro-2,3-dihydroindol-1-amine |
| Standard InChI | InChI=1S/C8H9ClN2/c9-7-2-1-3-8-6(7)4-5-11(8)10/h1-3H,4-5,10H2 |
| Standard InChI Key | IPXSTUAVYOBPIM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=C1C(=CC=C2)Cl)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 1H-Indol-1-amine,4-chloro-2,3-dihydro- corresponds to a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrolidine ring, with the following substituents:
-
Chlorine at position 4 of the benzene ring.
-
Amine group (-NH2) at position 1 of the pyrrolidine ring.
-
Partial saturation at the 2,3-positions, forming a dihydroindole scaffold.
The molecular formula is C8H7ClN2, with a molecular weight of 168.61 g/mol. The structure is illustrated below:
Spectroscopic Characterization
While direct spectroscopic data for 1H-Indol-1-amine,4-chloro-2,3-dihydro- is limited, analogous dihydroindole derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and mass spectrometry (MS):
-
1H NMR: Protons on the saturated C2 and C3 positions resonate as multiplet signals between δ 2.5–3.5 ppm .
-
13C NMR: The carbonyl carbon (if present) appears near δ 170 ppm, while aromatic carbons range from δ 110–140 ppm .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of 1H-Indol-1-amine,4-chloro-2,3-dihydro- can be inferred from methodologies used for analogous dihydroindoles :
Cyclocondensation of Anthranilamides
Reaction of 4-chloroanthranilamide with aldehydes or ketones under acidic conditions yields dihydroindole intermediates. For example, using p-toluenesulfonic acid (p-TSA) in acetonitrile at reflux facilitates cyclization :
Reductive Amination
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water .
-
Stability: The dihydroindole scaffold is prone to oxidation, necessitating storage under inert atmospheres .
Thermal Properties
Applications in Drug Discovery
Lead Compound for Antibacterial Agents
The structural similarity to quinazolinone-indole hybrids supports its exploration as a biofilm inhibitor or antitubercular agent .
Intermediate for Functionalized Indoles
The amine group enables further derivatization, such as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume